molecular formula C11H13N5O2 B125634 Carbovir CAS No. 120443-30-3

Carbovir

Cat. No. B125634
M. Wt: 247.25 g/mol
InChI Key: XSSYCIGJYCVRRK-RQJHMYQMSA-N
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Description

Carbovir, also known as carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (NSC 614846), is a carbocyclic nucleoside analog that has shown potent and selective activity against the human immunodeficiency virus (HIV) in vitro. It has been identified as a top-priority candidate for the development of antiretroviral agents for the treatment of AIDS patients due to its ability to inhibit HIV infectivity and replication in T-cells at concentrations significantly lower than toxic levels .

Synthesis Analysis

The synthesis of carbovir and its analogs has been a subject of extensive research due to their therapeutic significance. An efficient and general approach to the asymmetric synthesis of carbovir has been described, which involves a convergent strategy using palladium-catalyzed coupling of purine or pyrimidine bases with carbocyclic allylic carbonates or acetates. This method provides access to enantiomerically pure carbocyclic nucleosides, which are crucial for their antiviral activity .

Molecular Structure Analysis

Carbovir's antiviral activity is attributed to its molecular structure, which closely resembles that of natural nucleosides. The compound's enantiomeric form, specifically the (-) enantiomer, has been found to possess the antiviral activity, analogous to the nucleoside beta-D-2',3'-didehydro-2',3'-dideoxyguanosine. The resolution of racemic carbovir into its enantiomers has been achieved, and the (-) enantiomer has been shown to selectively inhibit HIV .

Chemical Reactions Analysis

Carbovir undergoes metabolic activation in human lymphoid cells to its mono-, di-, and triphosphate forms. The triphosphate form, carbovir triphosphate, is a potent inhibitor of HIV-1 reverse transcriptase and exhibits high selectivity by sparing human DNA polymerases. This selective inhibition is a key factor in its antiviral efficacy . Additionally, carbovir has been shown to be stable to phosphorolytic cleavage by human purine nucleoside phosphorylase, which is an advantage as it avoids interference with T-lymphocytic function .

Physical and Chemical Properties Analysis

Carbovir's physical and chemical properties have been studied to facilitate its development as a drug. For instance, its stability in biological matrices has been assessed, and methods for its quantification in biological samples have been developed, such as a liquid chromatographic assay that can detect carbovir in rat blood. These studies are essential for understanding the pharmacokinetics and pharmacodynamics of carbovir . Additionally, novel analogs of carbovir have been synthesized, such as 2'-methyl carbovir analogues, which have shown significant antiviral activity, further expanding the potential of carbovir derivatives as antiviral agents .

Scientific Research Applications

Antiretroviral Activity

Carbovir, a carbocyclic nucleoside, is prominently known for its antiretroviral properties, particularly against Human Immunodeficiency Virus (HIV). It has been identified as a potent inhibitor of HIV-1 reverse transcriptase, a key enzyme in the replication of the virus. Studies have shown that the antiviral activity of Carbovir is primarily due to its (-) enantiomer, which effectively inhibits the infectivity and replication of HIV in T-cells. This makes Carbovir a significant candidate for HIV treatment, especially in AIDS patients (Vince et al., 1990); (White et al., 1989); (Vince et al., 1988).

Mechanism of Action

Carbovir's mechanism of inhibition against HIV-1 reverse transcriptase involves the incorporation of its triphosphate form into DNA, leading to chain termination. This selective inhibition distinguishes Carbovir from other antiretroviral agents, as it exhibits little to no effect on cellular enzymes such as human DNA polymerases alpha, beta, and gamma. The specificity of Carbovir's action reduces the likelihood of adverse effects on human cells, which is crucial for antiviral drugs (Parker et al., 1991).

Stability and Selectivity

Carbovir is noted for its hydrolytic stability and high selectivity against HIV. Its stability to phosphorolysis by human purine nucleoside phosphorylase, which is a significant factor in drug metabolism, makes it a viable option for long-term antiviral therapy. This characteristic also contributes to the reduced likelihood of interference with T-lymphocytic function, an important consideration in HIV treatment (Marr & Penn, 1992).

Pharmacokinetics

Research into the pharmacokinetics and bioavailability of Carbovir in animal models has been instrumental in understanding its absorption, distribution, metabolism, and excretion. Studies in rats have provided insights into the drug's biexponential concentration-time profile, elimination half-life, and oral bioavailability, aiding in the development of effective dosing strategies for human use (Yeom et al., 1989).

Potential for Reduced Toxicity

Comparative studies have highlighted Carbovir's lower toxicity to hematopoietic cells compared to other antiretroviral agents like AZT. This suggests that Carbovir might have reduced hematologic toxicity in therapy for patients infected with HIV, either as a single agent or in combination with other agents (Kurtzberg & Carter, 1990).

Safety And Hazards

When handling Carbovir, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-amino-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSYCIGJYCVRRK-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152861
Record name (-)-Carbovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Carbovir

CAS RN

120443-30-3, 118353-05-2
Record name (-)-Carbovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120443-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Carbovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118353052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Carbovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Carbovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOVIR, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51560211J4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARBOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05469V2RW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,080
Citations
AS Ray, Z Yang, J Shi, A Hobbs, RF Schinazi… - Biochemistry, 2002 - ACS Publications
Abacavir (1592U89, or Ziagen) is a powerful and selective inhibitor of HIV-1 viral replication that has been approved by the FDA for treatment of acquired immunodeficiency syndrome. …
Number of citations: 65 pubs.acs.org
CT Evans, SM Roberts, KA Shoberu… - Journal of the Chemical …, 1992 - pubs.rsc.org
… While this work was in progress it was shown that the laevorotatory enantiomer of carbovir … of action of carbovir is through inhibition of HIVreverse transcriptase and, indeed, carbovir 5'-…
Number of citations: 103 pubs.rsc.org
WB Parker, SC Shaddix, BJ Bowdon… - Antimicrobial agents …, 1993 - Am Soc Microbiol
Carbovir (CBV) [the (--)-enantiomer of the carbocyclic analog of 2',3'-dideoxy-2',3'-didehydroguanosine] is a potent inhibitor of human immunodeficiency virus type 1 (HIV) replication in …
Number of citations: 69 journals.asm.org
J Balzarini, F Haller-Meier… - Antiviral Chemistry …, 2001 - journals.sagepub.com
The cyclosaligenyl (cycloSal) derivatives of the monophosphates of three acyclic or carbocyclic guanosine analogues, for example, acyclovir (ACV), carbovir (CBV) and abacavir (ABC), …
Number of citations: 57 journals.sagepub.com
JAV Coates, HJ Inggall, BA Pearson, CR Penn… - Antiviral research, 1991 - Elsevier
In this paper we describe the in vitro antiviral activity of the (—) enantiomer of carbocyclic 2′,3′-deoxydidehydroguanosine, (—) carbovir, a nucleoside analogue that has selective …
Number of citations: 65 www.sciencedirect.com
R Vince, M Hua, J Brownell, S Daluge, F Lee… - Biochemical and …, 1988 - Elsevier
Carbocyclic 2′,3′-didehydro-2′,3′-dideoxyguanosine (Carbovir: NSC 614846), a novel nucleoside analog, emerged as a potent and selective anti-HIV agent from a large …
Number of citations: 299 www.sciencedirect.com
NAT Nguyen, S Ghosh, LA Gatlin, DJW Grant - Journal of pharmaceutical …, 1994 - Elsevier
… the mass of carbovir dissolved was calculated from the concentration of carbovir at that time. … solubility and relatively low aqueous dissolution rate of carbovir, the heats of solution of the …
Number of citations: 22 www.sciencedirect.com
JH Hong, CH Oh, JH Cho - Tetrahedron, 2003 - Elsevier
… In this study novel 6′(α)-hydroxy carbovir analogues were synthesized based on the interesting findings from the 6′-modified carbovir analogues as part of our ongoing drug …
Number of citations: 35 www.sciencedirect.com
T Hawkins, W Veikley, RLS Claire III… - JAIDS Journal of …, 2005 - journals.lww.com
Objective: To evaluate the potential for a pharmacologic mechanism to explain suboptimal virologic responses observed in a triple-nucleoside only regimen containing tenofovir …
Number of citations: 232 journals.lww.com
S Huang, RP Remmel, CL Zimmerman - Pharmaceutical research, 1991 - Springer
… carbovir, the biologically active enantiomer, four male Sprague–Dawley rats received 18 mg/kg of (–)-carbovir … randomly assigned to receive (–)-carbovir in a three-way crossover design …
Number of citations: 28 link.springer.com

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